Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with piperidine under specific conditions to form the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-yl. This intermediate is then reacted with methyl acetate to produce the final compound . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in the study of nicotinic acetylcholine receptors, which are important for understanding neurotransmission.
Medicine: Research into potential therapeutic agents for neurological disorders often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)piperidin-4-ol: This compound has a similar structure but differs in its functional groups and reactivity.
Nicotinic acetylcholine receptor agents: These compounds share a common target but may vary in their binding affinity and pharmacological effects.
Properties
IUPAC Name |
methyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-12(17)8-9-4-6-16(7-5-9)11-3-2-10(13)14-15-11/h2-3,9H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMUSVSMZIOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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